N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with an ethyl group and a piperazine ring, which is further substituted with a fluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Introduction of the Fluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethoxyphenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
- N-ethyl-4-{4-[(3-fluoro-4-hydroxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
Uniqueness
N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to the presence of the fluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C18H24FN5O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-ethyl-4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H24FN5O/c1-3-20-18-21-7-6-17(22-18)24-10-8-23(9-11-24)13-14-4-5-16(25-2)15(19)12-14/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,21,22) |
InChI Key |
FFOLMNSSKQXCOH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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